(Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the hydrazone: This step involves the reaction of 4-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then reacted with 1,3-dimethyl-7-propylxanthine under acidic conditions to form the desired purine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs.
Chemical Reactions Analysis
(Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have potential as a lead compound for the development of new drugs, particularly those targeting purine-related pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione likely involves interactions with purine-binding proteins and enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other purine derivatives such as caffeine, theobromine, and theophylline. Compared to these compounds, (Z)-8-(2-(1-(4-Hydroxyphenyl)ethylidene)hydrazinyl)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione features a unique hydrazone moiety and a hydroxyl-substituted phenyl ring, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H22N6O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-6-8-13(25)9-7-12/h6-9,25H,5,10H2,1-4H3,(H,19,21)/b20-11- |
InChI Key |
KVPHBLQFYKUZKV-JAIQZWGSSA-N |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C(/C)\C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CCCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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